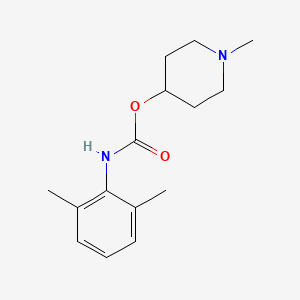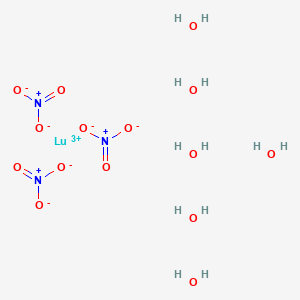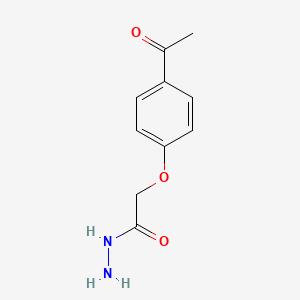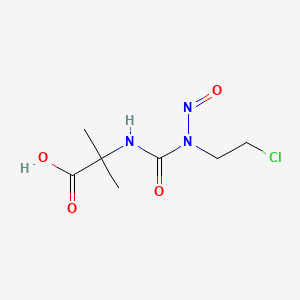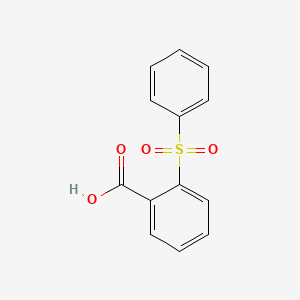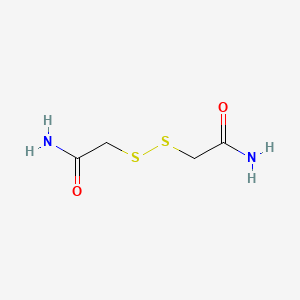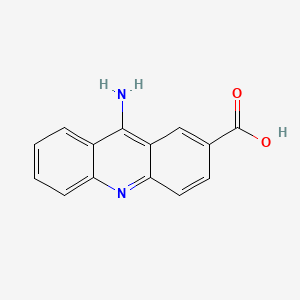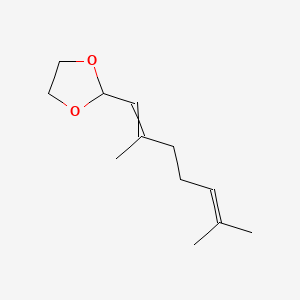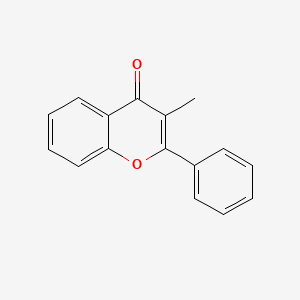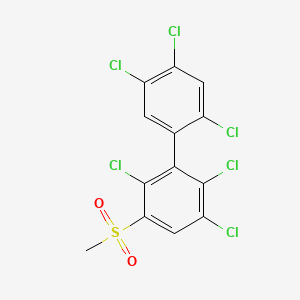
1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-5-(methylsulfonyl)-
Übersicht
Beschreibung
“1,1’-Biphenyl, 2,2’,3,4’,5’,6-hexachloro-5-(methylsulfonyl)-” is a chemical compound with the molecular formula C12H4Cl6 . It is a derivative of biphenyl, which is a type of polychlorinated biphenyl (PCB). PCBs are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms .
Molecular Structure Analysis
The molecular structure of “1,1’-Biphenyl, 2,2’,3,4’,5’,6-hexachloro-5-(methylsulfonyl)-” consists of a biphenyl core with six chlorine atoms and a methylsulfonyl group attached . The exact positions of these substituents can significantly influence the properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a substance can be determined by its molecular structure and the nature of its constituent atoms. For “1,1’-Biphenyl, 2,2’,3,4’,5’,6-hexachloro-5-(methylsulfonyl)-”, it has a molecular weight of 360.878 . The predicted boiling point is 383.5±37.0 °C and the predicted density is 1.593±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
“1,1’-Biphenyl, 2,2’,3,4’,5’,6-hexachloro-5-(methylsulfonyl)-” is a chemical compound with the molecular formula C12H4Cl6 . It’s also known as “2,2’,3,4,5,6’-Hexachlorobiphenyl” or "PCB 143" . The compound “1,2,4-trichloro-5-methylsulfonyl-3-(2,4,5-trichlorophenyl)benzene” is a variant of the compound “Benzene, 1,2,4-trichloro-”, which has the molecular formula C6H3Cl3 .
Use in Metal Organic Frameworks (MOFs)
Biphenyl-3,3’,5,5’-tetracarboxylic acid, a related compound, is used for fabricating various Metal Organic Frameworks (MOFs) such as CPF-1, Cu2(bptc)(H2O)2, MOF-501, MOF-502, MOF-505, NOTT-100, NOTT-400, NOTT-401, SNU-M11, and SNU-M10 . These MOFs have potential applications in gas storage, catalysis, and drug delivery.
Biological Potential of Indole Derivatives
Indole derivatives, which include compounds with similar structures to the ones , have been found to possess various biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Antimicrobial Activity
Some 1,3,5-triazine derivatives, which can be synthesized from compounds like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), have shown promising antimicrobial activity. For example, compounds such as 1,3,5-triazine 4-aminobenzoic acid derivatives have demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli .
Eigenschaften
IUPAC Name |
1,2,4-trichloro-5-methylsulfonyl-3-(2,4,5-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl6O2S/c1-22(20,21)10-4-9(17)12(18)11(13(10)19)5-2-7(15)8(16)3-6(5)14/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWCJUKMEHKBNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164434 | |
| Record name | 1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-5-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149949-88-2 | |
| Record name | 3-(Methylsulfonyl)-2,2′,4′,5,5′,6-hexachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149949-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-5-(methylsulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149949882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, 2,2',3,4',5',6-hexachloro-5-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



